molecular formula C20H28N6O B5413612 N'-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N,2-trimethylpropane-1,3-diamine

N'-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N,2-trimethylpropane-1,3-diamine

Cat. No.: B5413612
M. Wt: 368.5 g/mol
InChI Key: SRBDGEZJLFOSEZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a pyrimidine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The compound contains several cyclic structures, including a pyridine and a pyrimidine ring, which are aromatic and contribute to the stability of the molecule. The presence of multiple nitrogen atoms suggests potential sites for hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the nitrogen sites or at the carbonyl group of the acetyl moiety .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with similar structures have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Compounds with similar structures are of significant interest in medicinal chemistry due to their diverse biological activities. Future research could involve synthesizing derivatives of this compound and testing their biological activity .

Properties

IUPAC Name

1-[4-[[3-(dimethylamino)-2-methylpropyl]amino]-2-pyridin-3-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-14(12-25(3)4)10-22-20-17-7-9-26(15(2)27)13-18(17)23-19(24-20)16-6-5-8-21-11-16/h5-6,8,11,14H,7,9-10,12-13H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBDGEZJLFOSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC(=NC2=C1CCN(C2)C(=O)C)C3=CN=CC=C3)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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